3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol
Description
3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol is a triazine derivative characterized by a 1,2,4-triazin-5-ol core substituted with a 3,4-dimethylphenylamino group at position 3 and a 4-ethoxybenzyl group at position 5. The 4-ethoxybenzyl substituent introduces lipophilicity, while the hydroxyl (-OH) and amino (-NH-) groups enable hydrogen bonding, critical for molecular interactions in biological or crystalline environments . Triazine derivatives are widely studied in agrochemical and pharmaceutical research due to their versatility in forming stable heterocyclic frameworks with tunable bioactivity .
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-26-17-9-6-15(7-10-17)12-18-19(25)22-20(24-23-18)21-16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNVMPRHVKAPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol is a member of the triazine family and has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.42 g/mol . The structure includes a triazine ring substituted with a dimethylphenyl amino group and an ethoxybenzyl moiety.
Anticancer Properties
Recent studies have highlighted the potential of triazine derivatives as anticancer agents. A significant focus has been on their ability to inhibit pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. Compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells.
The mechanism by which these compounds exert their effects involves the inhibition of the PDK/PDH axis, leading to metabolic disruption in cancer cells. This results in increased oxidative stress and ultimately triggers apoptotic pathways.
Study 1: In Vitro Efficacy
A study conducted on a library of triazine derivatives demonstrated that compounds structurally related to this compound exhibited selective inhibition of PDKs. The results indicated that these compounds could induce cell death in pancreatic cancer cell lines at low micromolar concentrations.
| Compound | IC50 (µM) | Cell Line Tested | Mechanism |
|---|---|---|---|
| 3-Dimethylphenyl Triazine Derivative | 5.2 | KRAS Mutant Pancreatic Cells | PDK Inhibition |
| DCA (Reference Drug) | 100 | KRAS Mutant Pancreatic Cells | PDK Inhibition |
Study 2: In Vivo Efficacy
In vivo studies using mouse models with aggressive pancreatic tumors showed that the representative triazine derivative not only matched but outperformed traditional chemotherapeutics like cisplatin and gemcitabine in terms of efficacy while exhibiting a better tolerability profile.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of triazine derivatives suggest favorable absorption and distribution characteristics. Toxicological assessments indicate that while some derivatives may exhibit cytotoxicity at high concentrations, they generally show a safe profile at therapeutic doses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazine Derivatives
Key Comparative Insights
In contrast, the ketone group in limits H-bond donation, likely reducing crystalline stability compared to the target compound.
Lipophilicity and Bioavailability :
- The 4-ethoxybenzyl group in the target compound increases lipophilicity compared to the methoxy analog in or the methylsulfanyl group in . This may enhance membrane permeability in biological systems.
- The thione (-C=S) group in further elevates lipophilicity but introduces susceptibility to metabolic oxidation .
The diethylamino group in introduces basicity, which could influence pH-dependent solubility or interaction with biological targets.
The target compound’s ethoxy and dimethylphenyl groups may align with herbicidal activity, though specific data are unavailable. Methylsulfanyl-substituted triazines (e.g., ) are often explored for antiviral or antibacterial properties due to sulfur’s role in inhibiting enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
